![molecular formula C26H30FN5O4S B12367931 N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which often imparts distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the spirocyclic core, introduction of the fluoro and methyl groups, and subsequent functionalization with the pyridine and methanesulfonamide moieties. Common reagents and conditions might include:
Cyclization reactions: to form the spirocyclic core.
Fluorination and methylation: steps using reagents like fluorine gas or methyl iodide.
Coupling reactions: to attach the pyridine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological molecules.
相似化合物的比较
Similar Compounds
Similar compounds might include other spirocyclic molecules or those with similar functional groups, such as:
Spiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline] derivatives: .
Fluorinated pyridines: .
Methanesulfonamide-containing compounds: .
Uniqueness
The uniqueness of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties.
属性
分子式 |
C26H30FN5O4S |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3 |
InChI 键 |
DFPIFDHNNWOIDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


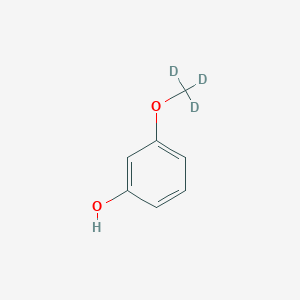
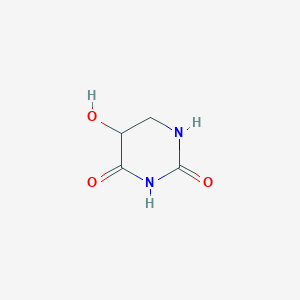
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

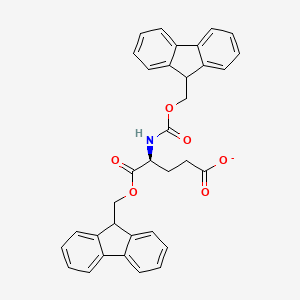
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
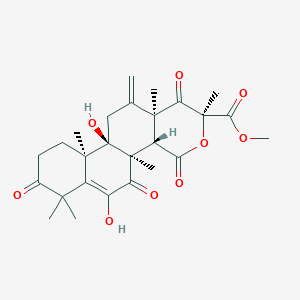
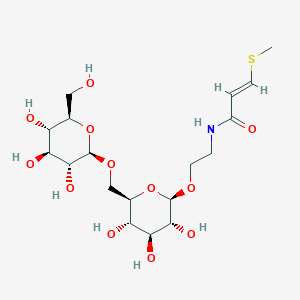
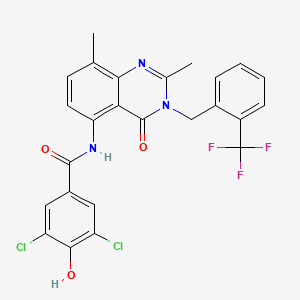
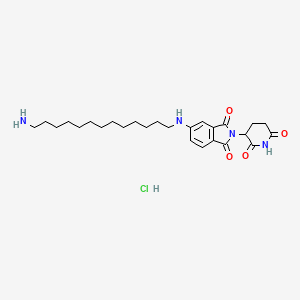
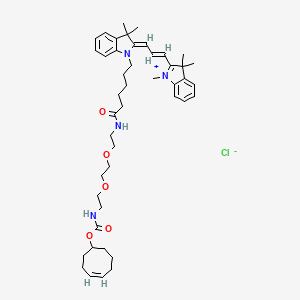
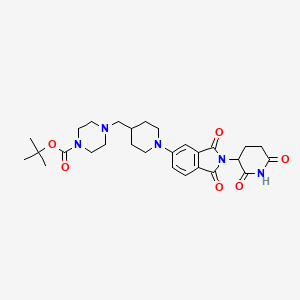
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
